P-Rib-ppbetas

Description

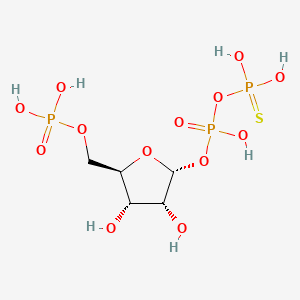

P-Rib-ppbetas (Phosphorylated Ribose Pyrophosphate Beta Isomers) are phosphorylated derivatives of ribose, characterized by beta-linked pyrophosphate groups. These compounds play critical roles in cellular energy transfer, nucleotide biosynthesis, and signal transduction pathways. Structurally, they consist of a ribose backbone with phosphate groups attached at specific hydroxyl positions, forming high-energy bonds that facilitate metabolic reactions such as ATP synthesis and coenzyme activation .

Properties

CAS No. |

91385-22-7 |

|---|---|

Molecular Formula |

C5H13O13P3S |

Molecular Weight |

406.14 g/mol |

IUPAC Name |

dihydroxyphosphinothioyl [(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl] hydrogen phosphate |

InChI |

InChI=1S/C5H13O13P3S/c6-3-2(1-15-19(8,9)10)16-5(4(3)7)17-20(11,12)18-21(13,14)22/h2-7H,1H2,(H,11,12)(H2,8,9,10)(H2,13,14,22)/t2-,3-,4-,5-/m1/s1 |

InChI Key |

DUHPXDWZQTVKIV-TXICZTDVSA-N |

SMILES |

C(C1C(C(C(O1)OP(=O)(O)OP(=S)(O)O)O)O)OP(=O)(O)O |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H]([C@H](O1)OP(=O)(O)OP(=S)(O)O)O)O)OP(=O)(O)O |

Canonical SMILES |

C(C1C(C(C(O1)OP(=O)(O)OP(=S)(O)O)O)O)OP(=O)(O)O |

Synonyms |

5-phosphoribosyl 1-O-(2-thiodiphosphate) P-Rib-PPbetaS |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparative Properties of this compound and Related Compounds

| Compound | CAS Number | Molecular Formula | Phosphate Linkage | Key Biological Role | Stability (pH 7.4) |

|---|---|---|---|---|---|

| This compound | Not Available | C₅H₁₂O₁₄P₂ | Beta | Energy transfer, nucleotide synthesis | Moderate |

| ATP (Adenosine Triphosphate) | 56-65-5 | C₁₀H₁₆N₅O₁₃P₃ | Alpha/Beta | Primary energy currency | High |

| PRPP (Phosphoribosyl Pyrophosphate) | 7540-64-9 | C₅H₁₃O₁₄P₂ | Alpha | Nucleotide biosynthesis precursor | Low |

| NAD⁺ (Nicotinamide Adenine Dinucleotide) | 53-84-9 | C₂₁H₂₇N₇O₁₄P₂ | Beta | Redox reactions, signaling | High |

Key Findings :

Phosphate Linkage Configuration :

- This compound exhibit beta-linked pyrophosphate groups, unlike PRPP (alpha-linked), which reduces their reactivity in certain enzymatic pathways but enhances stability in alkaline environments .

- NAD⁺ shares the beta configuration, enabling compatibility with dehydrogenase enzymes, suggesting this compound may participate in analogous redox processes .

Biological Roles :

- Unlike ATP, which serves as a universal energy carrier, this compound are hypothesized to act as specialized cofactors in nucleotide salvage pathways .

- PRPP is a direct precursor in purine and pyrimidine synthesis, while this compound may regulate feedback inhibition in these pathways .

Stability and Solubility :

- This compound demonstrate moderate aqueous solubility (≈15 mg/mL), comparable to PRPP but lower than ATP (≈50 mg/mL). Their beta-linkage confers resistance to phosphatase degradation compared to alpha-linked isomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.